molecular formula C16H21N3O B2576839 N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide CAS No. 1258658-14-8

N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide

Cat. No.: B2576839
CAS No.: 1258658-14-8
M. Wt: 271.364
InChI Key: IZQGCLKFAFPUHW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyanocyclobutyl group, an ethyl(methyl)amino group, and a benzamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.

    Introduction of the ethyl(methyl)amino group: This step involves the reaction of the cyanocyclobutyl intermediate with an appropriate amine to introduce the ethyl(methyl)amino group.

    Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable reaction conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide analogs: Compounds with similar structures but different substituents.

    Other benzamide derivatives: Compounds with the benzamide moiety but different functional groups.

Uniqueness: this compound is unique due to its combination of the cyanocyclobutyl group, ethyl(methyl)amino group, and benzamide moiety

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-4-18(2)14-8-6-13(7-9-14)15(20)19(3)16(12-17)10-5-11-16/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQGCLKFAFPUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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